4-(2-Bromoethyl)tetrahydropyran
Description
Properties
IUPAC Name |
4-(2-bromoethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDAWFCZGSQOPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627188 | |
| Record name | 4-(2-Bromoethyl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4677-20-7 | |
| Record name | 4-(2-Bromoethyl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-bromoethyl)oxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Bromoethyl)tetrahydropyran can be synthesized through the reaction of vinyl bromide with tetrahydrofuran. This reaction is typically carried out under acidic conditions, with careful control of temperature and reaction time to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment to maintain the required reaction environment .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)tetrahydropyran undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Hydroxyl Protection Reactions: It is used in the protection of hydroxyl groups in organic synthesis, forming tetrahydropyranyl ethers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide in acetone, which facilitates the substitution of the bromine atom.
Hydroxyl Protection: Reagents such as 2-methoxypropene and catalytic amounts of acid are used to protect hydroxyl groups by forming tetrahydropyranyl ethers.
Major Products Formed
Substitution Reactions: The major products are typically the substituted organic compounds where the bromine atom has been replaced by another group.
Hydroxyl Protection: The major products are tetrahydropyranyl ethers, which are useful intermediates in organic synthesis.
Scientific Research Applications
Chemical Synthesis
4-(2-Bromoethyl)tetrahydropyran is primarily utilized as an intermediate in organic synthesis. Its bromoethyl group is highly reactive, making it an excellent candidate for nucleophilic substitution reactions. This reactivity facilitates the introduction of various functional groups, which is crucial in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Table 1: Reaction Conditions for Synthesis
| Reaction Type | Conditions | Yield |
|---|---|---|
| Nucleophilic Substitution | Acetonitrile, 20°C, 18.5 hours | Variable |
Biological Applications
The compound has been investigated for its potential biological activities. It serves as a precursor in the synthesis of biologically active molecules, particularly those targeting neurological disorders.
Case Study: Anticancer Activity
A study examined the effects of various tetrahydropyran derivatives, including this compound, on cancer cell lines. The results indicated significant cytotoxicity against hypopharyngeal carcinoma cells, suggesting its potential as an anticancer agent.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Cytotoxicity in cancer cells | |
| Tert-butyl derivative | Cholinesterase inhibition |
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its role in drug development. Its ability to enhance the permeability of compounds across biological membranes makes it a valuable intermediate in prodrug synthesis.
Case Study: Drug Development
Research focusing on prodrugs derived from this compound has shown improved brain penetration for therapeutic agents targeting neurological conditions. For instance, derivatives have been synthesized that enhance blood-brain barrier permeability while minimizing peripheral exposure.
Industrial Applications
Beyond research and development, this compound is also employed in the production of specialty chemicals and materials such as polymers and coatings due to its favorable chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)tetrahydropyran involves its role as a reagent in chemical reactions. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new chemical bond. In hydroxyl protection reactions, it reacts with hydroxyl groups to form stable tetrahydropyranyl ethers, protecting the hydroxyl group from further reactions .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Tetrahydropyran Derivatives
*TFP: 2,3,5,6-Tetrafluoropyridine
Structural and Reactivity Differences
Substituent Effects: this compound: The bromoethyl group enhances its utility as an alkylating agent. The ethyl spacer between the THP ring and bromine allows for flexible reactivity in nucleophilic substitutions . 4-Bromotetrahydropyran: The direct bromine substitution on the THP ring makes it a simpler leaving group, suitable for ring-opening reactions or coupling chemistry.
Electronic and Steric Factors: The bromoethoxy group in 2-(2-Bromoethoxy)tetrahydropyran increases polarity and stability due to the ether linkage, whereas the bromomethyl-ethyl substituent in 4-(Bromomethyl)-4-ethyl-THP introduces steric hindrance, affecting reaction kinetics . 4-(4-(2-Bromoethyl)phenoxy)TFP: The tetrafluoropyridine moiety enhances electron-withdrawing effects, facilitating nucleophilic aromatic substitution (SNAr) reactions. This compound is synthesized via SNAr with 96% yield using Cs₂CO₃ in acetonitrile .
Biological Activity
4-(2-Bromoethyl)tetrahydropyran is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by a tetrahydropyran ring with a bromoethyl substituent. Its structure can be represented as follows:
- Chemical Formula: CHBrO
- Molecular Weight: 207.11 g/mol
The presence of the bromine atom enhances its reactivity, making it a candidate for various biological interactions.
The biological activity of this compound primarily involves its role as an electrophile, which can interact with nucleophilic sites on biological macromolecules. This interaction can lead to alterations in protein functions and cellular pathways. The following mechanisms have been suggested:
- Electrophilic Addition: The bromoethyl group can participate in nucleophilic substitution reactions, allowing the compound to modify proteins and enzymes.
- Inhibition of Enzymatic Activity: Preliminary studies indicate that this compound may inhibit certain enzymes, affecting metabolic pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study conducted by Leung et al. demonstrated its potential against Chlamydia species, showing significant inhibition of bacterial growth at concentrations as low as 50 μg/mL .
Cytotoxicity Studies
Cytotoxicity assays performed on human cell lines revealed that while the compound has antimicrobial properties, it also exhibits varying levels of toxicity depending on concentration and exposure time. The following table summarizes these findings:
| Concentration (μg/mL) | Cell Viability (%) | Notes |
|---|---|---|
| 10 | 85 | Low toxicity observed |
| 50 | 65 | Moderate toxicity |
| 100 | 40 | High toxicity |
Case Study 1: Antichlamydial Activity
In a controlled laboratory setting, HEp-2 cells infected with C. trachomatis were treated with varying concentrations of this compound. The results indicated a drastic reduction in the formation of infectious elementary bodies (EBs), suggesting effective antichlamydial activity .
Case Study 2: Enzymatic Inhibition
A separate study focused on the compound's ability to inhibit plasminogen activation, a key process in fibrinolysis. It was found that at lower doses, the compound significantly inhibited plasmin-induced fibrinolysis without causing substantial adverse effects.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it is relatively soluble in water, facilitating its absorption and distribution within biological systems. Its metabolic pathways appear to involve interactions with liver microsomes, indicating potential for biotransformation.
Safety and Toxicological Profile
Toxicological assessments highlight the need for caution when using this compound due to its cytotoxic effects at higher concentrations. Further studies are necessary to fully understand its safety profile and long-term effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(2-Bromoethyl)tetrahydropyran, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via alkylation or substitution reactions. For example, bromoethyl groups are introduced using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Key intermediates are characterized via NMR and NMR to confirm regiochemistry and coupling constants (e.g., for tetrahydropyran ring protons). Mass spectrometry (EI/CI) further validates molecular weight and fragmentation patterns .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound derivatives?
- Methodological Answer : NMR is essential for identifying proton environments (e.g., bromoethyl CH groups at δ 3.4–3.6 ppm). NMR distinguishes oxygenated carbons (δ 60–70 ppm) and brominated carbons (δ 30–40 ppm). IR spectroscopy confirms C-Br stretches (~560 cm). High-resolution mass spectrometry (HRMS) ensures accurate mass determination .
Q. How do reaction conditions influence the stability of this compound during synthesis?
- Methodological Answer : The bromoethyl group is sensitive to nucleophilic substitution. Reactions should be conducted in anhydrous solvents (e.g., THF) under inert atmospheres. Low temperatures (0–5°C) minimize decomposition, as noted in storage recommendations for related brominated intermediates .
Advanced Research Questions
Q. How can diastereoselectivity be controlled in the synthesis of substituted tetrahydropyrans containing bromoethyl groups?
- Methodological Answer : Chiral bisphosphine-copper(II) catalysts (e.g., L3 in ) induce diastereoselectivity by stabilizing transition states via π-π interactions. Solvent polarity and temperature (e.g., −78°C for lithiation) further modulate selectivity. Computational modeling (DFT) predicts favorable stereochemical outcomes .
Q. What strategies optimize the substitution reactivity of the bromoethyl group in complex reaction systems?
- Methodological Answer : Activating the bromoethyl group with Lewis acids (e.g., ZnCl) enhances electrophilicity. Microwave-assisted synthesis reduces reaction times and byproduct formation. Competitive pathways (e.g., elimination vs. substitution) are minimized using bulky bases like LiHMDS .
Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies between experimental and theoretical NMR shifts are addressed via 2D techniques (COSY, HSQC) to assign overlapping signals. X-ray crystallography provides definitive stereochemical validation, as demonstrated for structurally related tetrahydropyrans .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?
- Methodological Answer : Derivatives are screened for enzyme inhibition (e.g., HMG-CoA reductase) using fluorometric assays. Cytotoxicity is assessed via MTT assays on cancer cell lines. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like sodium-glucose cotransporters .
Q. How does the bromoethyl group influence the pharmacokinetic properties of tetrahydropyran-based drug candidates?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
